![molecular formula C24H20F3N3O3 B11114739 2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11114739.png)
2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-((E)-1-{4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-((E)-1-{4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-((E)-1-{4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2-[2-((E)-1-{4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[2-((E)-1-{4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of signaling pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-((E)-1-{4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE include other hydrazino and oxo-acetamide derivatives, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
The uniqueness of 2-[2-((E)-1-{4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20F3N3O3 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C24H20F3N3O3/c1-16-5-7-18(8-6-16)15-33-21-11-9-17(10-12-21)14-28-30-23(32)22(31)29-20-4-2-3-19(13-20)24(25,26)27/h2-14H,15H2,1H3,(H,29,31)(H,30,32)/b28-14+ |
InChI Key |
UCXUUXVOAUKYMK-CCVNUDIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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